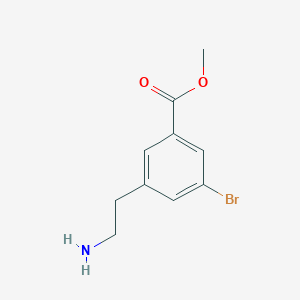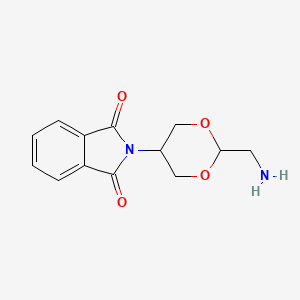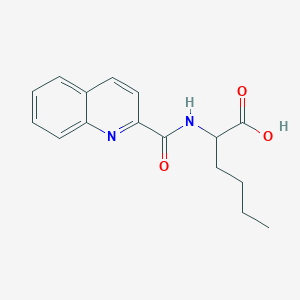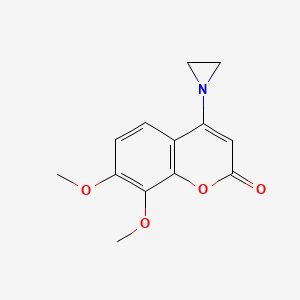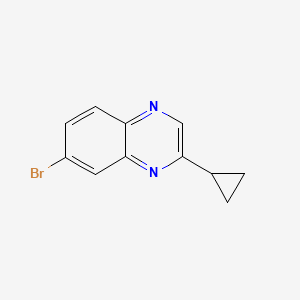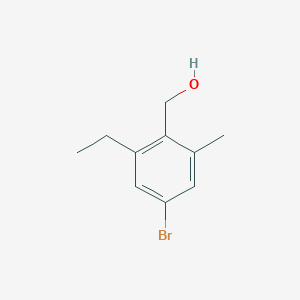
(4-Bromo-2-ethyl-6-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-ethyl-6-methylphenyl)methanol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-ethyl-6-methylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 2-ethyl-6-methylphenylmethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Another method involves the Grignard reaction, where 4-bromo-2-ethyl-6-methylbenzyl chloride is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This reagent is then treated with formaldehyde to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-ethyl-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: 4-Bromo-2-ethyl-6-methylbenzaldehyde or 4-Bromo-2-ethyl-6-methylbenzoic acid.
Reduction: 4-Bromo-2-ethyl-6-methylphenylmethane.
Substitution: 4-Methoxy-2-ethyl-6-methylphenylmethanol.
Scientific Research Applications
(4-Bromo-2-ethyl-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-ethyl-6-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the ethyl group at the 2-position.
4-Bromo-2-ethylphenol: Similar structure but lacks the methyl group at the 6-position.
4-Bromo-2,6-dimethylphenol: Similar structure but lacks the ethyl group at the 2-position.
Uniqueness
(4-Bromo-2-ethyl-6-methylphenyl)methanol is unique due to the specific combination of substituents on the phenyl ring. The presence of both ethyl and methyl groups, along with the bromine atom, provides distinct chemical properties and reactivity. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(4-bromo-2-ethyl-6-methylphenyl)methanol |
InChI |
InChI=1S/C10H13BrO/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-5,12H,3,6H2,1-2H3 |
InChI Key |
ZFURWQOKQGBMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


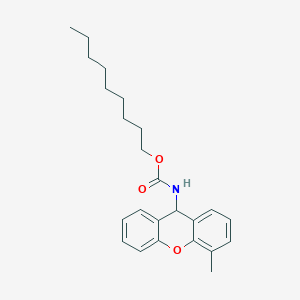
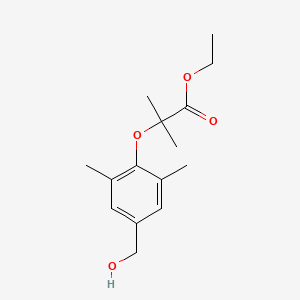
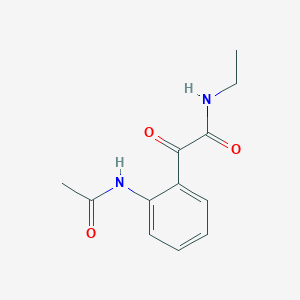
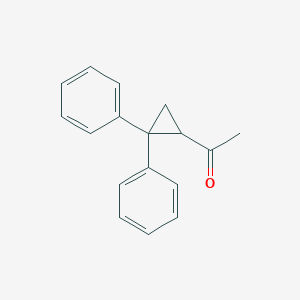
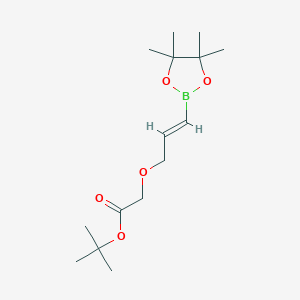
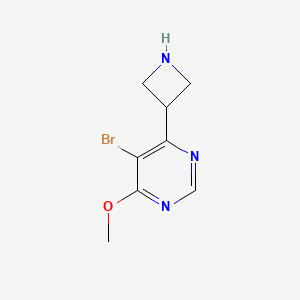
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
